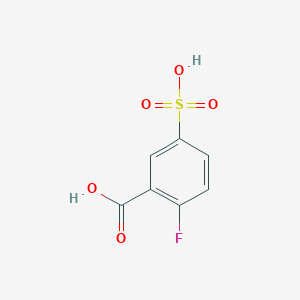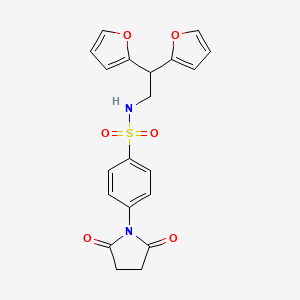
Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is a chemical compound recognized for its extensive utility in various fields of scientific research. The structure of this compound comprises a piperazine ring, an oxadiazole ring with a trifluoromethyl group, and a pyridine ring, contributing to its unique reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps:
Initial Formation: : The process begins with the preparation of 5-(trifluoromethyl)-1,2,4-oxadiazole by cyclization of the appropriate nitrile oxide.
Pyridine Coupling: : The oxadiazole derivative is then coupled with a suitable pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.
Piperazine Integration: : The resulting intermediate undergoes a substitution reaction with piperazine, forming the core structure.
Esterification: : The final step involves esterification to yield the methyl carboxylate ester.
Industrial Production Methods: On an industrial scale, these steps are optimized for efficiency, often utilizing continuous flow reactors to improve reaction times and yields. The process is controlled to maintain high purity levels of the final product, minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: : It is also susceptible to reduction reactions, especially targeting the oxadiazole ring.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, given the presence of aromatic rings and the piperazine moiety.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, amines, and organometallic compounds.
Major Products: The major products of these reactions typically include various derivatives of the original compound, such as hydroxylated, aminated, or halogenated forms.
Applications De Recherche Scientifique
Methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is utilized in:
Chemistry: : As a building block for the synthesis of more complex molecules and materials.
Biology: : Studied for its potential as a bioactive compound, influencing biological pathways.
Medicine: : Investigated for its pharmaceutical properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Applied in the development of novel materials with specialized properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of this compound largely depends on its application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific biochemical pathways. The trifluoromethyl group enhances its lipophilicity, improving membrane permeability and interaction with hydrophobic sites in proteins.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds: Compared to other piperazine and oxadiazole derivatives, methyl 4-(5-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate is distinguished by its trifluoromethyl group, which imparts unique chemical properties, including higher electronegativity and metabolic stability.
Similar Compounds:4-(5-(5-chloro-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate
Methyl 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their substituent groups, affecting their reactivity and applications.
Let’s delve deeper into one of these points if you’re keen. Where should we head next?
Propriétés
IUPAC Name |
methyl 4-[5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O3/c1-24-13(23)22-6-4-21(5-7-22)10-3-2-9(8-18-10)11-19-12(25-20-11)14(15,16)17/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRBYVREIARHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2441144.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)

![ETHYL 2-[2-(2-{[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B2441149.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)
![n-(1-Cyano-1,2-dimethylpropyl)-2-[9-(propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-3-yl]acetamide](/img/structure/B2441153.png)

![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone](/img/structure/B2441158.png)




